hexa-3,4-dien-1-ol
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Overview
Description
Hexa-3,4-dien-1-ol is an organic compound belonging to the class of allenic alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain with two adjacent double bonds. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various chemical reactions.
Mechanism of Action
Target of Action
Hexa-3,4-dien-1-ol is a medium-chain primary fatty alcohol The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been synthesized by the reduction of propynyl halides . The mechanistic implications of this synthesis process are discussed in the literature
Biochemical Pathways
As a medium-chain primary fatty alcohol , it may be involved in lipid metabolism or other related biochemical pathways
Result of Action
As a medium-chain primary fatty alcohol , it may have effects related to lipid metabolism or other cellular processes involving fatty alcohols.
Preparation Methods
Hexa-3,4-dien-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of propynyl halides. This method has been shown to be effective for producing allenic alcohols, although it may not work well with conjugated diynyl halides . Another method involves the use of ruthenium complexes as catalysts in the hydrogenation of diene compounds . Industrial production methods may vary, but they typically involve similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
Hexa-3,4-dien-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Cycloaddition: This compound can participate in Diels-Alder reactions, forming cyclohexene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexa-3,4-dien-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Its derivatives may be used in the development of bioactive compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a building block for various industrial processes
Comparison with Similar Compounds
Hexa-3,4-dien-1-ol can be compared with other similar compounds such as:
Penta-2,3-dien-1-ol: Another allenic alcohol with one fewer carbon atom.
Hexa-2,4-dien-1-ol: A positional isomer with double bonds at different positions.
Hexa-4,5-dien-1-ol: Another isomer with double bonds at the 4th and 5th positions
These compounds share similar reactivity due to the presence of allenic structures but differ in their specific chemical properties and applications.
Properties
CAS No. |
5689-23-6 |
---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2,4,7H,5-6H2,1H3 |
InChI Key |
LLCXUUIYEHIXTB-UHFFFAOYSA-N |
Canonical SMILES |
CC=C=CCCO |
Purity |
95 |
Origin of Product |
United States |
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